

Spectroscopic Profile of N-Boc-2-bromobenzylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-2-bromobenzylamine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-2-bromobenzylamine** (tert-butyl (2-bromobenzyl)carbamate), a key intermediate in various synthetic organic chemistry applications, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure:

- Compound Name: **N-Boc-2-bromobenzylamine**
- Synonyms: tert-butyl (2-bromobenzyl)carbamate
- CAS Number: 162356-90-3
- Molecular Formula: $C_{12}H_{16}BrNO_2$
- Molecular Weight: 286.16 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The following tables summarize the key spectroscopic data for **N-Boc-2-bromobenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **N-Boc-2-bromobenzylamine** are not widely published, the following tables detail the predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of its chemical structure and data from analogous compounds. The spectra are typically recorded in deuterated chloroform (CDCl_3).

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.55	Doublet (d)	1H	Aromatic H (ortho to Br)
~ 7.30 - 7.10	Multiplet (m)	3H	Aromatic H
~ 4.95	Broad Singlet	1H	N-H (carbamate)
~ 4.35	Doublet (d)	2H	CH_2 (benzyl)
~ 1.45	Singlet (s)	9H	$\text{C}(\text{CH}_3)_3$ (Boc group)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 156.0	$\text{C}=\text{O}$ (carbamate)
~ 138.0	Aromatic C (quaternary, C- CH_2)
~ 132.8	Aromatic CH
~ 129.5	Aromatic CH
~ 127.5	Aromatic CH
~ 122.5	Aromatic C (quaternary, C-Br)
~ 80.0	$\text{C}(\text{CH}_3)_3$ (quaternary, Boc)
~ 44.5	CH_2 (benzyl)
~ 28.3	$\text{C}(\text{CH}_3)_3$ (methyl, Boc)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Data is presented in wavenumbers (cm^{-1}). The values below are characteristic for the functional groups in **N-Boc-2-bromobenzylamine** and are consistent with data from closely related structures.

Table 3: Key IR Absorption Frequencies

Frequency (cm^{-1})	Intensity	Assignment
~ 3340	Medium	N-H Stretch (carbamate)
~ 3060	Medium	Aromatic C-H Stretch
~ 2975, ~2930	Medium	Aliphatic C-H Stretch
~ 1680	Strong	C=O Stretch (Amide I band)
~ 1520	Strong	N-H Bend (Amide II band)
~ 1470, ~1440	Medium	Aromatic C=C Stretch
~ 1160	Strong	C-O Stretch (carbamate)
~ 750	Strong	C-H Bend (ortho-disubstituted)
~ 650	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Due to the presence of bromine, the molecular ion appears as a pair of peaks (M^+ and $M+2$) of nearly equal intensity, corresponding to the ^{79}Br and ^{81}Br isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Identity	Notes
287 / 285	$[\text{C}_{12}\text{H}_{16}^{79/81}\text{BrNO}_2]^+$ (Molecular Ion)	Isotopic pattern for one bromine atom (~1:1 ratio)
231 / 229	$[\text{M} - \text{C}_4\text{H}_8]^+$ or $[\text{M} - 56]^+$	Loss of isobutylene from the Boc group
186 / 184	$[\text{C}_7\text{H}_7^{79/81}\text{BrN}]^+$	Loss of the Boc group ($\text{C}_5\text{H}_9\text{O}_2$)
171 / 169	$[\text{C}_7\text{H}_6^{79/81}\text{Br}]^+$ (Bromotropylium ion)	Common fragment for benzyl halides
106	$[\text{C}_7\text{H}_8\text{N}]^+$	Loss of Br radical from the bromobenzylamine fragment
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)	Stable fragment from the Boc group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh approximately 10-20 mg of **N-Boc-2-bromobenzylamine** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.[\[4\]](#)[\[5\]](#)
- Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any suspended solid particles that can broaden spectral lines.[\[4\]](#)
- Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm), although referencing to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H) is also common.[\[6\]](#)
- Acquisition: Place the capped NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (^1H

or ^{13}C), shimming the magnetic field to optimize resolution, and acquiring the data using appropriate pulse sequences.[5]

IR Spectroscopy Sample Preparation and Acquisition

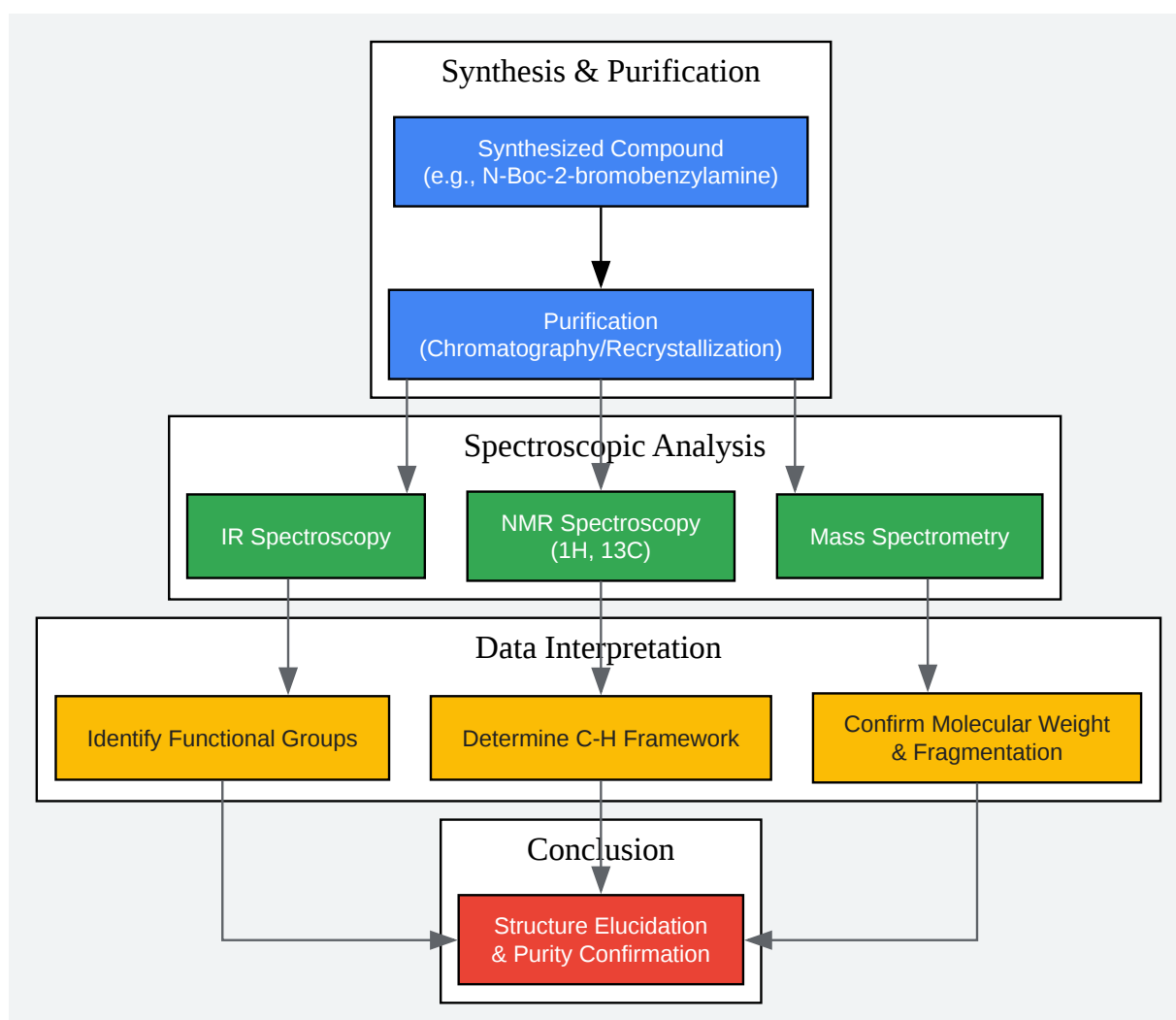
- **ATR (Attenuated Total Reflectance):** This is a common technique for solid samples. A small amount of the solid **N-Boc-2-bromobenzylamine** is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[7]
- **Pressure Application:** A pressure anvil is used to ensure firm contact between the sample and the crystal.
- **Acquisition:** An IR beam is passed through the crystal, and the spectrum of absorbed radiation is recorded by the detector. A background spectrum of the clean crystal is recorded first and subtracted from the sample spectrum.
- **Thin Film Method:** Alternatively, dissolve about 50 mg of the solid in a volatile solvent like methylene chloride. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. The plate is then placed in the spectrometer's sample holder to acquire the spectrum.

Mass Spectrometry Sample Preparation and Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Ionization Method:** Electron Ionization (EI) is a common technique for relatively small organic molecules. The sample is introduced into the ion source, where it is vaporized in a vacuum and bombarded with a high-energy electron beam. This process forms a radical cation (the molecular ion) and other fragments.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like **N-Boc-2-bromobenzylamine**.



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A generalized workflow for spectroscopic analysis.

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